

Oral Administration of ART899 in Mouse Models: Applications and Protocols

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Compound of Interest

Compound Name: ART899

Cat. No.: B15584194

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Abstract

ART899 is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.^{[1][2]} With an IC₅₀ of 180 nM for Polθ MMEJ activity and improved in vivo stability over its predecessors, **ART899** presents a promising therapeutic agent, particularly as a radiosensitizer in cancer therapy.^[1] Preclinical studies in mouse models have demonstrated that oral administration of **ART899** in combination with fractionated radiation significantly inhibits tumor growth and enhances survival in human colon cancer xenografts.^{[2][3][4]} Notably, this combination therapy is well-tolerated, showing no significant signs of toxicity in the treated animals.^{[3][4]} This document provides detailed application notes and protocols for the oral administration of **ART899** in mouse models, based on available preclinical data, to guide researchers in designing and executing further studies.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered ART899 with Radiation

Mouse Model	Tumor Type	Treatment Group	Dosing Regimen	Outcome
HCT116 Xenograft	Human Colon Carcinoma	Vehicle	Not Applicable	Tumor Growth
ART899	150 mg/kg, twice daily for 12 days		Minimal effect on tumor growth alone	
10 x 2 Gy Radiation + Vehicle	Days 1-5 and 8-12		Tumor growth delay	
10 x 2 Gy Radiation + ART899	150 mg/kg, twice daily for 12 days		Significant tumor growth delay and improved survival	

Source: Data compiled from preclinical studies on HCT116 tumor-bearing mice.[3][4]

Table 2: Pharmacokinetic Profile of Oral ART899 in Mice

Dose	Time Point (post-last dose)	Mean Plasma Concentration (ng/mL)
50 mg/kg	0.5 hr	~1000
1 hr	~1500	
2 hr	~1200	
4 hr	~500	
8 hr	~100	
12 hr	<100	
150 mg/kg	0.5 hr	~3000
1 hr	~4500	
2 hr	~4000	
4 hr	~2000	
8 hr	~500	
12 hr	~200	

Note: Plasma concentrations are approximated from graphical data presented in cited literature.[3][4]

Experimental Protocols

Protocol 1: Preparation of ART899 for Oral Administration

Materials:

- ART899 powder
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Sterile microcentrifuge tubes

- Vortex mixer
- Sonicator (optional)
- Analytical balance

Procedure:

- Calculate the required amount of **ART899** and vehicle based on the desired concentration and the number of animals to be dosed. For a 150 mg/kg dose in a 20g mouse, with a dosing volume of 10 mL/kg, the required concentration is 15 mg/mL.
- Weigh the precise amount of **ART899** powder using an analytical balance.
- Transfer the powder to a sterile microcentrifuge tube.
- Add the calculated volume of vehicle to the tube.
- Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
- Visually inspect the suspension to ensure there are no large aggregates.
- Prepare the formulation fresh daily and store at room temperature, protected from light, until use.

Protocol 2: Oral Gavage Administration of **ART899** in Mice

Materials:

- Prepared **ART899** suspension
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch curved)
- Syringes (1 mL)

- Animal scale

Procedure:

- Weigh each mouse to determine the precise volume of **ART899** suspension to be administered. The volume is calculated as: (Body Weight in kg) x (Dose in mg/kg) / (Concentration in mg/mL).
- Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
- Measure the correct volume of the **ART899** suspension into a 1 mL syringe fitted with a gavage needle.
- Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Caution: Ensure the needle does not enter the trachea.
- Slowly dispense the contents of the syringe into the stomach.
- Gently remove the gavage needle.
- Monitor the mouse for a few minutes post-administration for any signs of distress, such as choking or difficulty breathing.
- Return the mouse to its cage.
- For studies involving repeated dosing, this procedure is typically performed twice daily.[3][4]

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

Materials:

- HCT116 human colon carcinoma cells
- Immunocompromised mice (e.g., nude or SCID)
- Matrigel or similar basement membrane matrix

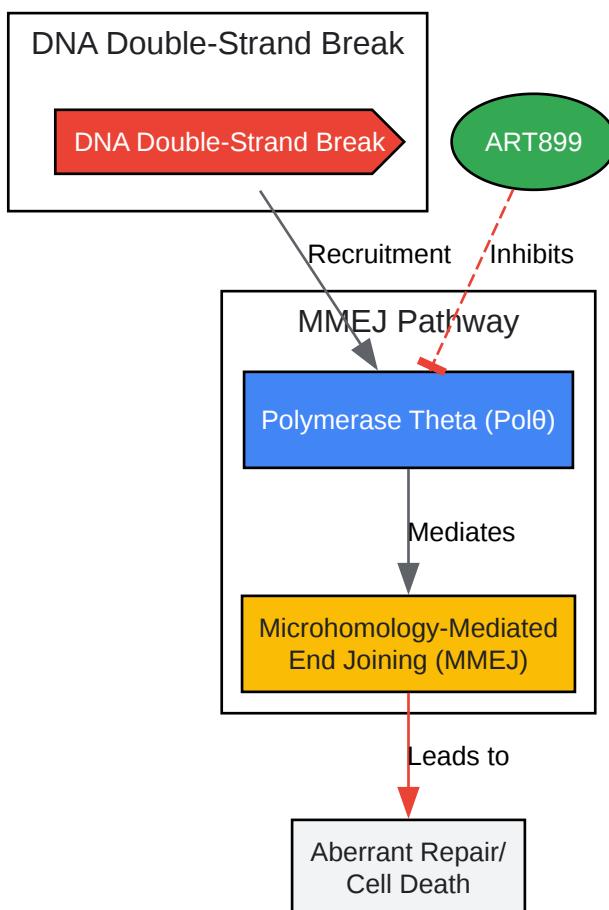
- Calipers
- **ART899** suspension
- Radiation source

Procedure:

- Tumor Implantation:
 - Harvest HCT116 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
 - Subcutaneously inject the cell suspension (e.g., 1×10^6 cells in 100 μL) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm^3).
 - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation:
 - Randomize mice into treatment groups (e.g., Vehicle, **ART899** alone, Radiation + Vehicle, Radiation + **ART899**).
 - Begin oral administration of **ART899** or vehicle as described in Protocol 2. A typical regimen is 150 mg/kg twice daily.[3][4]
- Radiation Treatment:
 - For combination therapy groups, administer fractionated radiation (e.g., 2 Gy per fraction for 10 fractions over 12 days, with a weekend break).[3][4]
- Continued Monitoring:

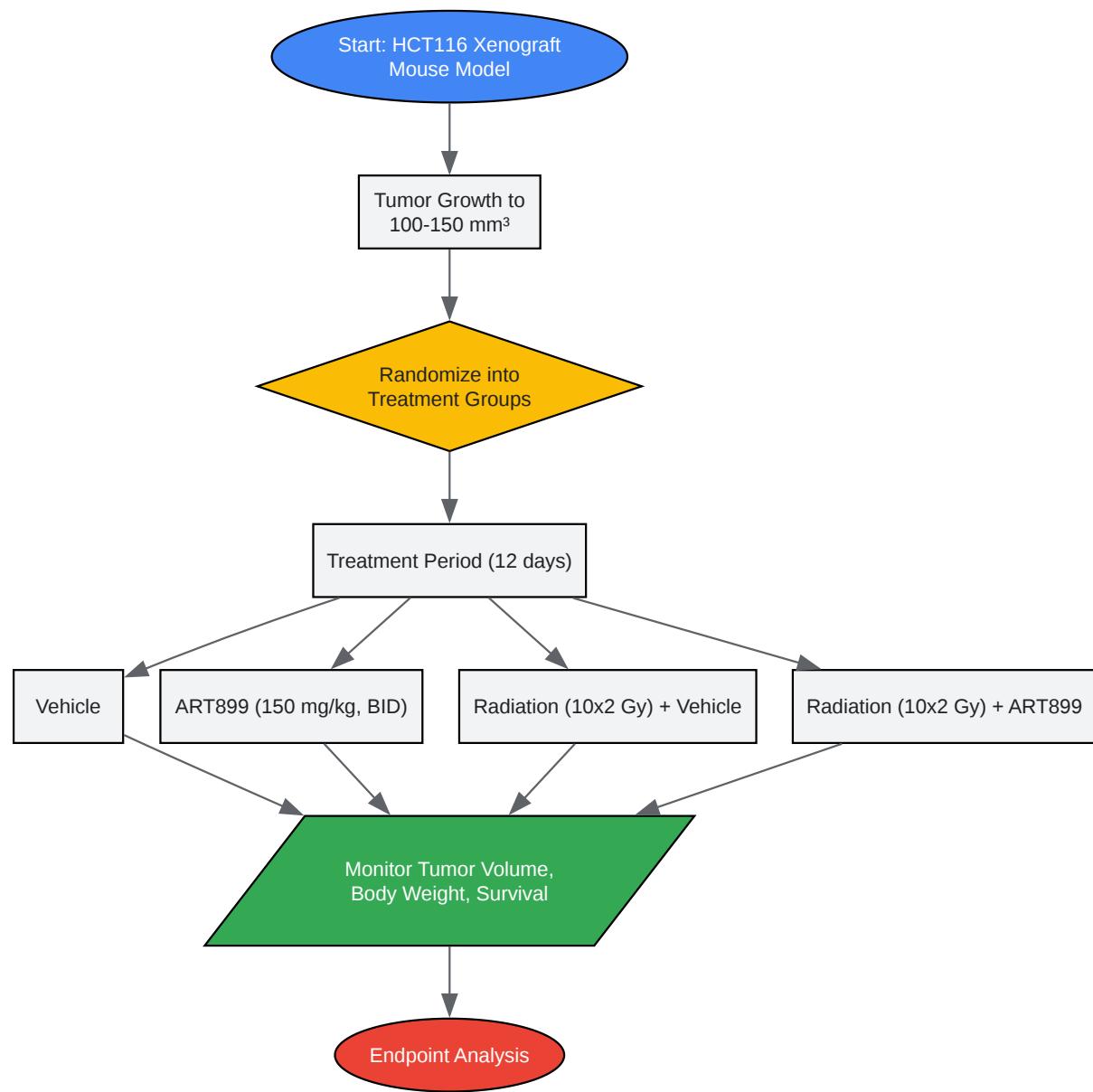
- Continue to monitor tumor volume, body weight, and overall animal health throughout the study.
- Euthanize mice when tumors reach a predetermined endpoint size or if signs of significant toxicity are observed.
- Data Analysis:
 - Compare tumor growth rates and survival times between the different treatment groups to assess the efficacy of **ART899** as a radiosensitizer.

Visualizations



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Caption: Mechanism of action of **ART899** in inhibiting the Polθ-mediated MMEJ pathway.

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Caption: Experimental workflow for evaluating the *in vivo* efficacy of oral **ART899**.

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